3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Description
The target compound features a propanamide backbone substituted with a 4-methoxyphenyl group at the 3-position and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety at the amide nitrogen.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-26-16-10-7-14(8-11-16)9-12-17(24)23-13-18(25,19(20,21)22)15-5-3-2-4-6-15/h2-8,10-11,25H,9,12-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUOBPCUQJPQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the corresponding alcohol or halide.
Introduction of the Trifluorohydroxyphenylpropyl Group: This step involves the reaction of the methoxyphenyl intermediate with a trifluoromethylated reagent under controlled conditions to introduce the trifluorohydroxyphenylpropyl group.
Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as drug candidates. The presence of trifluoromethyl and methoxy groups can enhance the pharmacokinetic properties of the compound.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
*logP predicted using fragment-based methods.
Key Findings from Structural Comparisons
Aromatic Substitutions: The 4-methoxyphenyl group enhances solubility compared to halogenated analogs (e.g., 4-bromophenyl in VIj) but reduces logP due to the polar methoxy group .
Trifluoromethyl and Hydroxypropyl Moieties: The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may enhance receptor binding compared to non-hydroxylated analogs (e.g., diphenylpropyl in ) . The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, contrasting with ferrocenyl derivatives (), which offer redox activity .
Biological Activity: Chromen-3-yloxy derivatives () exhibit adenosine A2B receptor antagonism, suggesting the target compound’s 4-methoxyphenyl and hydroxypropyl groups could be optimized for similar targets .
Biological Activity
3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a synthetic compound characterized by its unique trifluoromethyl and methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anti-inflammatory properties, and effects on metabolic pathways.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a propanamide backbone with a methoxyphenyl group and a trifluoro-2-hydroxy-2-phenylpropyl substituent.
| Property | Value |
|---|---|
| Molecular Weight | 333.35 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. The hydroxy group can form hydrogen bonds with target proteins, potentially leading to modulation of enzymatic activity and receptor interactions.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For example, the presence of the trifluoromethyl group may enhance binding affinity to enzymes involved in metabolic pathways. Studies have shown that related compounds can inhibit cyclooxygenases (COX), which are key enzymes in inflammatory processes.
Anti-inflammatory Effects
Compounds with methoxy and trifluoromethyl groups have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Case Studies
- Study on Metabolic Effects : A study evaluated the effects of related compounds on lipid metabolism in high-fat diet-induced obesity models. The results indicated that these compounds significantly reduced triglyceride accumulation in hepatic tissues, suggesting potential applications in metabolic disorders.
- Inhibition of COX Enzymes : In vitro studies demonstrated that derivatives of this compound could effectively inhibit COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins associated with inflammation.
Research Findings
Recent studies have highlighted the importance of the molecular structure in determining biological activity. The presence of both the methoxy and trifluoromethyl groups appears crucial for enhancing bioactivity:
- Binding Affinity : Compounds with similar structures showed increased binding affinity to GPR41 receptors, which are involved in metabolic regulation.
- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which contribute to their anti-inflammatory effects.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Effective against COX enzymes |
| Anti-inflammatory | Reduced cytokine levels in animal models |
| Metabolic Regulation | Decreased triglyceride levels in liver tissues |
| Antioxidant Properties | Significant reduction in oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
